1-({1-[(4-Methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide
Description
1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring and a methanesulfonyl group
Properties
Molecular Formula |
C20H29N3O4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H29N3O4S/c1-15-2-4-16(5-3-15)14-28(26,27)23-12-8-18(9-13-23)20(25)22-10-6-17(7-11-22)19(21)24/h2-5,17-18H,6-14H2,1H3,(H2,21,24) |
InChI Key |
MJKBEHGPYIPRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as p-toluenesulfonyl chloride and piperidine derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity. The specific methods would depend on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its mechanism of action and efficacy in preclinical models.
Mechanism of Action
The mechanism of action of 1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(4-ETHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE
- 1-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or distinct pharmacokinetic profiles .
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